molecular formula C30H28N6O9 B13395420 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid

3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid

Cat. No.: B13395420
M. Wt: 616.6 g/mol
InChI Key: RGWIRVSYWBHDIC-UHFFFAOYSA-N
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Description

3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzimidazole core, a tetrazole ring, and a carbohydrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid involves multiple steps, including the formation of the benzimidazole core, the introduction of the tetrazole ring, and the attachment of the carbohydrate moiety. Common synthetic methods for such compounds include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target’s function . The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid lies in its combination of a benzimidazole core, a tetrazole ring, and a carbohydrate moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C30H28N6O9

Molecular Weight

616.6 g/mol

IUPAC Name

3-[[4-[2-[1-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid

InChI

InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)

InChI Key

RGWIRVSYWBHDIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O

Origin of Product

United States

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